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This guide provides a comparative overview of Diacylglycerol O-acyltransferase 1 (DGAT1)

inhibitors, with a focus on the well-characterized compound T863. Despite inquiries into the

compound "Jnj-dgat1-A," publicly available scientific literature and patent databases do not

currently provide specific experimental data, such as IC50 values or detailed in vitro and in vivo

results, for a direct quantitative comparison. This guide, therefore, focuses on the available

preclinical data for T863 and other notable DGAT1 inhibitors to provide a valuable resource for

researchers in the field.

Introduction to DGAT1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride

synthesis.[1][2] It plays a crucial role in the absorption of dietary fats in the intestine and the

storage of triglycerides in adipose tissue. Inhibition of DGAT1 is a promising therapeutic

strategy for metabolic diseases such as obesity, type 2 diabetes, and dyslipidemia. By blocking

DGAT1, these inhibitors aim to reduce triglyceride synthesis and absorption, leading to

potential benefits like weight loss and improved insulin sensitivity.

T863: A Potent and Selective DGAT1 Inhibitor
T863 is a well-characterized, potent, and selective inhibitor of DGAT1. It has been extensively

used as a tool compound in preclinical studies to explore the therapeutic potential of DGAT1

inhibition.
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Quantitative Performance Data
The following table summarizes the key in vitro performance metrics for T863 and provides

context with data from other published DGAT1 inhibitors.

Inhibitor Target IC50 (nM) Selectivity Source(s)

T863 Human DGAT1 15

No significant

inhibition of

human DGAT2,

MGAT2, or

MGAT3 at

concentrations

up to 10 µM.

[1]

Mouse DGAT1

Potent inhibition,

comparable to

human DGAT1.

[1]

PF-04620110 Human DGAT1 19

>100-fold

selectivity

against a panel

of other lipid-

metabolizing

enzymes.

A-922500 Human DGAT1 9

Excellent

selectivity over

DGAT2 (IC50 =

53 µM) and

ACAT1/2 (IC50 >

296 µM).

AZD7687 Human DGAT1 80
Selective and

reversible.
[3]

Mechanism of Action
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Studies have shown that T863 acts as a competitive inhibitor at the acyl-CoA binding site of the

DGAT1 enzyme.[1] This mechanism prevents the enzyme from utilizing its substrate, thereby

blocking the synthesis of triglycerides.

In Vivo Efficacy
Oral administration of T863 in rodent models of diet-induced obesity has demonstrated several

beneficial effects:

Weight Loss: Chronic administration of T863 leads to a reduction in body weight.[1]

Improved Insulin Sensitivity: T863 treatment has been shown to enhance insulin sensitivity.

[1]

Reduced Triglyceride Levels: The inhibitor effectively lowers both serum and liver triglyceride

levels.[1]

Delayed Fat Absorption: In an acute lipid challenge model, T863 delayed the absorption of

dietary fats.[1]

Other DGAT1 Inhibitors
While a direct comparison with Jnj-dgat1-A is not possible, other DGAT1 inhibitors have been

developed and studied. Compounds like PF-04620110 and A-922500 have also shown potent

inhibition of DGAT1 and beneficial effects in preclinical models. However, the clinical

development of several DGAT1 inhibitors has been hampered by gastrointestinal side effects,

such as diarrhea and nausea, which are thought to be mechanism-based.

Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of

scientific findings. Below are representative protocols for key assays used in the

characterization of DGAT1 inhibitors.

DGAT1 Enzyme Inhibition Assay (In Vitro)
This assay determines the potency of a compound in inhibiting the enzymatic activity of

DGAT1.
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Methodology:

Enzyme Source: Microsomes prepared from insect cells (e.g., Sf9) or mammalian cells (e.g.,

HEK293) overexpressing human DGAT1.

Substrates: A diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled acyl-

CoA substrate (e.g., [14C]oleoyl-CoA).

Assay Buffer: A suitable buffer containing co-factors and stabilizers.

Procedure: a. The inhibitor, at varying concentrations, is pre-incubated with the DGAT1-

containing microsomes. b. The enzymatic reaction is initiated by the addition of the

substrates. c. The reaction is allowed to proceed for a defined period at a specific

temperature (e.g., 37°C). d. The reaction is stopped by adding a quenching solution. e. The

lipids are extracted, and the radiolabeled triglyceride product is separated from the

unreacted acyl-CoA substrate using thin-layer chromatography (TLC). f. The amount of

radioactivity in the triglyceride spot is quantified using a scintillation counter.

Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition

of enzyme activity, is calculated by fitting the data to a dose-response curve.

Cellular Triglyceride Synthesis Assay
This assay measures the ability of an inhibitor to block triglyceride synthesis in a cellular

context.

Methodology:

Cell Line: A suitable cell line, such as HEK293 cells overexpressing DGAT1 or a human

hepatoma cell line like HepG2.

Radiolabeled Precursor: A radiolabeled fatty acid, such as [14C]oleic acid, is used to trace

the synthesis of new triglycerides.

Procedure: a. Cells are seeded in culture plates and allowed to adhere. b. The cells are pre-

incubated with the DGAT1 inhibitor at various concentrations. c. The radiolabeled fatty acid is

added to the culture medium. d. The cells are incubated for a period to allow for the uptake
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of the fatty acid and its incorporation into triglycerides. e. The cells are washed and lysed. f.

Lipids are extracted from the cell lysate. g. The radiolabeled triglycerides are separated by

TLC and quantified.

Data Analysis: The IC50 value for the inhibition of cellular triglyceride synthesis is

determined.

Signaling Pathway and Experimental Workflow
Diagrams
To visually represent the concepts discussed, the following diagrams have been generated

using Graphviz.
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Caption: DGAT1 signaling pathway in an intestinal enterocyte.
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Caption: General experimental workflow for DGAT1 inhibitor characterization.
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T863 serves as a valuable pharmacological tool for investigating the biological roles of DGAT1

and the potential therapeutic benefits of its inhibition. While a direct, data-driven comparison

with "Jnj-dgat1-A" is not feasible based on current public information, the extensive

characterization of T863 and other inhibitors provides a strong foundation for researchers in the

field of metabolic drug discovery. Future disclosures of experimental data for Jnj-dgat1-A will

be necessary to enable a comprehensive comparative analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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